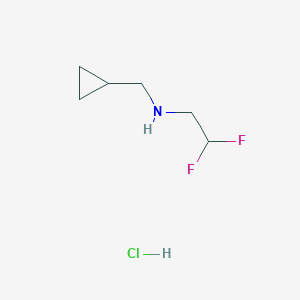
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride, also known as 4-BTFBC, is a halogenated aromatic compound commonly used in organic synthesis and as a reagent in various laboratory experiments. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. It has a boiling point of 93.5°C and a melting point of -62.4°C. 4-BTFBC has been used for a variety of applications in scientific research, including the synthesis of organic compounds, the preparation of organic materials, the study of reaction mechanisms, and the exploration of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organometallic Methods in Chemical Synthesis
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride has been studied for its potential in modern organometallic synthesis. Research demonstrated the use of similar compounds in creating various benzoic acids and bromobenzoic acids, showcasing the role of halogenated compounds in complex chemical reactions (Schlosser & Heiss, 2003).
Studies in Steric Pressure and Molecular Structure
Investigations into the steric pressure and molecular structure of halogenated compounds have involved compounds similar to 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride. These studies help understand the interactions and reactivity of such compounds under various conditions (Schlosser et al., 2006).
Radical Scavenging and Antioxidant Properties
The compound has been linked to research on bromophenols, which have demonstrated significant DPPH radical scavenging activity. This suggests potential antioxidant properties, which could have implications in various fields including pharmacology and material science (Li et al., 2008).
Environmental and Microbial Interactions
Research on similar halogenated benzoates has provided insights into their environmental interactions and microbial degradation. Understanding the metabolic pathways of these compounds can inform environmental cleanup strategies and the development of bioremediation techniques (van den Tweel et al., 1987).
Catalyst in Organic Synthesis
The compound has been studied in the context of catalytic systems for organic synthesis, demonstrating its potential in facilitating complex chemical reactions (Shigeno et al., 2019).
Fluorescence and Binding Properties
Research has shown that bromo- and fluorobenzene derivatives can exhibit unique fluorescence and binding properties. These characteristics can be crucial in developing new materials for sensors, imaging, and other technological applications (Hertz et al., 2017).
Wirkmechanismus
Target of Action
It is known to be an aryl fluorinated building block , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an aryl fluorinated building block , it likely participates in various chemical reactions to form more complex structures. The bromine and chlorine atoms present in the molecule could potentially undergo nucleophilic substitution reactions, while the fluorine atoms could participate in hydrogen bonding interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrCl3F4/c8-2-5(14)3(12)1(7(9,10)11)4(13)6(2)15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMQKIRWQAUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrCl3F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)

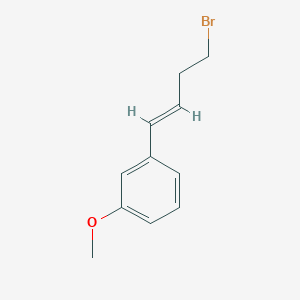
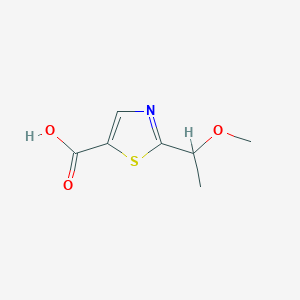

![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)

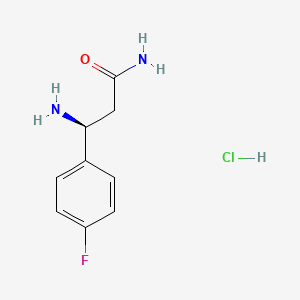
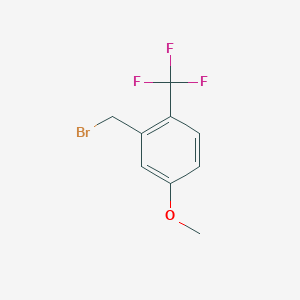
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
